Niclosamidel

Descripción

Historical Context of Research and Development of Salicylanilide (B1680751) Compounds

Salicylanilides, the parent class of compounds to which Clonitralid belongs, have been recognized for their biological activities for many decades. Their use in medicine dates back to the 1940s. mdpi.com Initially, salicylanilide was introduced as a fungistat for textiles in 1930 and became important for mildew-proofing textile fabrics by 1950. researchgate.net Subsequently, halogenated salicylanilides emerged and found application in both human and veterinary medicine as effective anthelmintic drugs, including compounds like niclosamide (B1684120), rafoxanide (B1680503), and closantel. mdpi.com The discovery of niclosamide by Bayer scientists in 1953 marked a key development, leading to its market introduction as a molluscicidal agent (Bayluscide/Clonitralid) in 1959 and later for treating tapeworm infections in humans in 1962 under the name Yomesan. mdpi.comresearchgate.net Niclosamide has since become an essential anthelmintic drug listed by the World Health Organization (WHO). mdpi.com

Nomenclature and Chemical Classification of Clonitralid in Research Literature

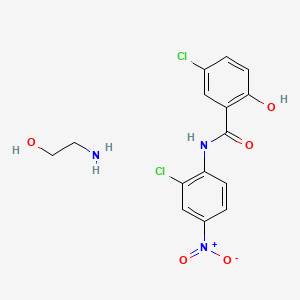

Clonitralid is known by several names in research literature, reflecting its chemical structure and applications. Its common names include Clonitralid, Niclosamide-olamine, Niclosamide ethanolamine (B43304) salt, and Bayluscide. nih.govciteab.comchemicalbook.com Chemically, Clonitralid is the ethanolamine salt of niclosamide. nih.govchemicalbook.comglfc.org

The IUPAC name for the niclosamide component is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide. nih.govherts.ac.ukfao.org The molecular formula for niclosamide is C₁₃H₈Cl₂N₂O₄, while Clonitralid, the ethanolamine salt, has the molecular formula C₁₅H₁₅Cl₂N₃O₅. nih.govfao.org

Clonitralid is classified under several chemical and pharmacological categories in research databases. It is listed as a drug, specifically within the categories of anti-infective agents, antiparasitic agents, anthelmintics (including anticestodal and antinematodal agents), and molluscicides. nih.gov

Key Identifiers for Clonitralid:

| Identifier Type | Value |

| PubChem CID | 14992 |

| CAS Number | 1420-04-8 |

| Molecular Formula (Ethanolamine Salt) | C₁₅H₁₅Cl₂N₃O₅ nih.govfao.org |

| Molecular Formula (Niclosamide) | C₁₃H₈Cl₂N₂O₄ fao.org |

Scope and Significance of Clonitralid in Contemporary Chemical and Biological Research

Clonitralid and its parent compound, niclosamide, hold significant scope in contemporary chemical and biological research due to their diverse biological activities and potential for drug repurposing. While historically used as a molluscicide and anthelmintic mdpi.comnih.govchemicalbook.com, recent research has explored their potential in other areas, including anticancer, antiviral, and antibacterial applications. mdpi.comresearchgate.netdovepress.combiorxiv.org

The significance of Clonitralid in research stems from its mechanism of action, which includes the uncoupling of oxidative phosphorylation, thereby inhibiting ATP production. mdpi.comnih.govdovepress.com This fundamental biological activity contributes to its efficacy against various organisms. Furthermore, studies have indicated that niclosamide can modulate different signaling pathways in cells, such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch pathways, which are relevant in various disease contexts, including cancer. mdpi.comdovepress.com

Contemporary research on salicylanilides, including studies involving niclosamide (the active component of Clonitralid), is actively investigating their potential against multidrug-resistant bacteria and fungi, as well as their activity against various viruses. researchgate.netmdpi.comdovepress.com The relatively simple synthesis of salicylanilide-based drugs also makes them attractive candidates for further research and development. mdpi.comresearchgate.net

Research Findings Examples:

Salicylanilides, including niclosamide, have been shown to induce cytotoxic or cytostatic effects in cancer cells in vitro and in vivo. mdpi.com

Niclosamide has demonstrated the ability to inhibit bacterial and fungal activity by affecting mechanisms such as quorum sensing, biofilm formation, and cell membrane potential. dovepress.com

Studies are exploring the potential of halogenated salicylanilides to inhibit specific protein targets like USP8, which is implicated in conditions like Cushing's disease and cancer resistance. biorxiv.org

The continued research into the mechanisms of action and potential new applications of Clonitralid and related salicylanilides highlights their ongoing significance in chemical and biological research.

Structure

3D Structure of Parent

Propiedades

Key on ui mechanism of action |

/Bayluscide/ ... is an effective inhibitor of oxidative phosphorylation, but ... is highly selective. |

|---|---|

Número CAS |

1420-04-8 |

Fórmula molecular |

C15H15Cl2N3O5 |

Peso molecular |

388.2 g/mol |

Nombre IUPAC |

4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate;2-hydroxyethylazanium |

InChI |

InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 |

Clave InChI |

XYCDHXSQODHSLG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].C(CO)[NH3+] |

Apariencia |

Solid powder |

Color/Form |

BRIGHT YELLOW, CRYSTALLINE |

melting_point |

421 to 446 °F (NTP, 1992) 216 °C |

Otros números CAS |

1420-04-8 |

Descripción física |

Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992) Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] |

Pictogramas |

Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

50-65-7 (Parent) 141-43-5 (Parent) |

Vida útil |

ETHANOLAMINE SALT IS HIGHLY STABLE TO HEAT & IS HYDROLYZED ONLY BY HOT STRONG ACIDS & ALKALIES |

Solubilidad |

Insoluble (NTP, 1992) Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene. Water solubility = 0.1 g/L at 20 °C In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bayer 2353 Bayer 73 Bayluscide Clonitralide Fenasal Niclocide Niclosamide Niclosamide, 2-Aminoethanol (1:1) Phenasal Radewerm Trédémine Yomesan |

Presión de vapor |

0.00000008 [mmHg] <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Clonitralid

Established Synthetic Pathways for Clonitralid and Analogues

The primary synthetic route for niclosamide (B1684120), and thus for the precursor to Clonitralid, involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline (B86195) nih.govgoogle.comchemicalbook.com. This amide coupling reaction forms the core salicylanilide (B1680751) structure.

Key Reaction Steps and Reagent Selection

The key step in the synthesis of niclosamide is the coupling of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. This reaction requires activation of the carboxylic acid group of 5-chlorosalicylic acid to facilitate the formation of the amide bond with the amine group of 2-chloro-4-nitroaniline nih.gov.

Common activating reagents used in this type of amide synthesis include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to form the corresponding acyl chloride intermediate nih.govchemicalbook.com. Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) can also be employed, forming an O-acyl isourea intermediate nih.gov.

A reported method for niclosamide synthesis involves mixing 5-chlorosalicylic acid and o-chloro-p-nitroaniline (2-chloro-4-nitroaniline) with a quaternary alkylphosphonium salt, followed by stirring and heating under melting conditions google.com. The reaction temperature can range from 90 to 105 °C, and the reaction time is typically 1-2 hours google.com. Another method describes the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline in the presence of phosphorus trichloride chemicalbook.com. The reaction can be carried out in a solvent like chlorobenzene (B131634) at elevated temperatures, such as 135 °C chemicalbook.com.

For the synthesis of salicylanilide ester derivatives, amidation of 5-chlorosalicylic acid with an appropriate aniline (B41778) derivative in the presence of PCl₃ can yield an amide intermediate, which is then esterified with an acyl chloride asm.org.

Once niclosamide is synthesized, Clonitralid is formed by mixing niclosamide with ethanolamine (B43304), typically in a 1:1 ratio, to create the ethanolamine salt nih.gov.

Key Reagents and Conditions for Niclosamide Synthesis:

| Starting Material 1 | Starting Material 2 | Activating Reagent | Solvent | Temperature (°C) | Time | Reference |

| 5-chlorosalicylic acid | 2-chloro-4-nitroaniline | Quaternary alkylphosphonium salt | Melting condition | 90-105 | 1-2 hours | google.com |

| 5-chlorosalicylic acid | 2-chloro-4-nitroaniline | PCl₃ | Chlorobenzene | 135 | 3 hours | chemicalbook.com |

| 5-chlorosalicylic acid | 2-methoxy-4-nitrophenylamine | PCl₃ | Toluene | Reflux | 14 hours | ipd.org.cn |

| 5-chloro-2-hydroxybenzoyl chloride | Aniline derivatives | - | DCM | - | - | nih.gov |

| Benzoic acids with substitution | 2-chloro-4-nitroaniline | Thionyl chloride (SOCl₂) | Dichloromethane (B109758) | - | - | nih.gov |

| 1,2,3-benzotriazin-4(3H)-ones | Organosulfonic acids | - | 1,4-dioxane (B91453) | 100 | 12 hours | researchgate.netacs.org |

Optimization Strategies in Chemical Synthesis Research

Optimization in the synthesis of salicylanilides aims to improve yield, purity, and efficiency, potentially reducing reaction times and minimizing by-product formation. Research in this area explores various parameters:

Reagent Equivalents: Adjusting the ratio of starting materials and activating reagents can impact yield. For instance, optimizing the mass ratio of 5-chlorosalicylic acid and ortho-chlor-para nitraniline in one method of niclosamide synthesis is suggested for better results google.com.

Temperature and Time: Reaction temperature and duration are critical for reaction completion and minimizing degradation or side reactions. Studies investigate optimal temperature ranges and reaction times for specific coupling methods google.comchemicalbook.com.

Solvent Selection: The choice of solvent can influence solubility of reactants, reaction rate, and selectivity. Different solvents like chlorobenzene, toluene, dichloromethane (DCM), and 1,4-dioxane have been explored in salicylanilide synthesis chemicalbook.comipd.org.cnnih.govresearchgate.netacs.org.

Catalysts: The use of catalysts, such as palladium catalysts in C-H activation approaches for synthesizing niclosamide derivatives, can enable new synthetic routes and improve regioselectivity thieme-connect.com.

Alternative Synthesis Methods: Exploring alternative synthetic methodologies, such as microwave-assisted synthesis, can offer advantages like higher yields and reduced solvent usage compared to conventional heating mdpi.comnih.gov. Sonochemical methods have also been investigated for salicylanilide synthesis uin-alauddin.ac.id.

Process Scale-up: For industrial production, optimization includes scaling up reactions using techniques like continuous flow reactors to ensure consistent quality and yield .

Research also focuses on minimizing waste water generation and handling by-products effectively in industrial settings epa.gov.

Exploration of Clonitralid Analogues and Derivatives

The salicylanilide core structure of niclosamide (and thus Clonitralid) is amenable to various structural modifications, leading to a wide range of analogues and derivatives with altered properties and activities mdpi.comcsic.es. This exploration is driven by the desire to improve efficacy, reduce toxicity, enhance solubility, or target specific biological pathways asm.orgipd.org.cn.

Rational Design Principles for Structural Modifications

Rational design of salicylanilide analogues and derivatives is guided by understanding the structure-activity relationships (SAR) and the desired biological profile. Key principles include:

Substitution on Aromatic Rings: Modifications on the salicylic (B10762653) acid ring (Ring A) and the aniline ring (Ring B) are common aosis.co.zaresearchgate.net. The nature and position of substituents, such as halogens (chlorine, iodine), nitro groups, hydroxyl groups, methoxy (B1213986) groups, and other lipophilic or electron-withdrawing groups, significantly impact activity aosis.co.zaasm.orgnih.gov. For instance, electron-withdrawing substituents on both rings, along with a lipophilic group at the 3-position of the salicylic acid ring, have been linked to fasciolicidal activity in other salicylanilides like rafoxanide (B1680503) aosis.co.za.

Modifications at the Amide Linkage: Alterations to the amide bond or the introduction of linkers between the rings can influence the molecule's flexibility, electronic properties, and interactions with biological targets.

Esterification of the Hydroxyl Group: Esterification of the hydroxyl group on the salicylic acid ring has been explored to potentially improve properties like solubility and reduce cytotoxicity asm.orgipd.org.cn.

Introduction of Other Functional Groups: Incorporating various functional groups, such as esters, hydrazides, or sulfonates, can lead to derivatives with novel properties researchgate.netacs.orgmdpi.comnih.gov.

Conjugation with Targeting Moieties: Salicylanilides can be conjugated with peptides or other molecules to target specific cells or tissues, potentially improving selectivity and reducing off-target effects csic.es.

Complexation: Formation of inclusion complexes, for example, with cyclodextrins, can be used to improve water solubility, chemical and physical stability, and drug distribution mdpi.comnih.govresearchgate.net.

Rational design often involves considering the intended biological target and designing modifications to optimize binding affinity, permeability, and metabolic stability. Computational methods, such as QSAR analysis and molecular docking, can assist in predicting the activity of designed compounds and understanding their interactions at the molecular level researchgate.netresearchgate.net.

Novel Synthetic Approaches for Advanced Salicylanilide Derivatives

Research continues to develop novel synthetic methods to access a wider range of salicylanilide derivatives, including those with more complex structures or specific functionalizations.

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization of organic molecules. A novel strategy involving palladium-catalyzed ortho-acetoxylation through C-H activation has been developed for the synthesis of niclosamide and its derivatives thieme-connect.com. This method allows for the direct introduction of an acetoxy group at a specific position on the benzamide (B126) core, providing a new route to substituted salicylanilides thieme-connect.com.

Denitrogenative Cross-Coupling: An efficient method for synthesizing salicylanilide aryl and alkyl sulfonates involves the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organosulfonic acids researchgate.netacs.org. This approach offers a straightforward and scalable route to a class of salicylanilide derivatives with sulfonate ester cores researchgate.netacs.org.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and improve yields in the synthesis of salicylanilide derivatives, including esters and hydrazides mdpi.comnih.gov. This method offers a more eco-friendly approach compared to conventional heating mdpi.com.

Sonochemical Methods: The use of ultrasound in chemical synthesis (sonochemistry) has been explored for the aminolysis reaction of methyl salicylate (B1505791) to produce salicylanilides uin-alauddin.ac.id.

These novel synthetic approaches expand the chemical space of salicylanilide derivatives, enabling the creation of compounds with diverse structural features and potentially enhanced biological activities.

Molecular Mechanisms of Action of Clonitralid

Elucidation of Mitochondrial Uncoupling and Oxidative Phosphorylation Inhibition

A key mechanism of action for Clonitralid, particularly attributed to its niclosamide (B1684120) component, is the uncoupling of mitochondrial oxidative phosphorylation. doc.govt.nzmdpi.comnih.govnih.govpharmacompass.com This process, vital for ATP synthesis in aerobic respiration, is disrupted by the compound. nih.govpharmacompass.com

Investigation of Protonophoric Activity

Niclosamide, the parent compound of Clonitralid, is described as a protonophor. nih.govciteab.com Protonophores are lipophilic molecules that can shuttle protons across biological membranes, such as the inner mitochondrial membrane. This activity dissipates the proton gradient that is normally established by the electron transport chain and used by ATP synthase to produce ATP. nih.govnih.govpharmacompass.com By acting as a proton carrier, Clonitralid disrupts the electrochemical gradient necessary for efficient energy production. nih.govciteab.com

Disruptions in Cellular ATP Synthesis

The uncoupling of oxidative phosphorylation directly leads to a disruption in cellular ATP synthesis. nih.govnih.govpharmacompass.com With the proton gradient dissipated by the protonophoric activity, ATP synthase cannot effectively produce ATP, the primary energy currency of the cell. nih.govpharmacompass.com This reduction in ATP levels impairs energy-dependent cellular processes, ultimately affecting the viability of target organisms or cells. nih.govnih.govpharmacompass.comgoogleapis.com In vitro studies have shown that niclosamide inhibits mitochondrial synthesis of ATP in rat liver. doc.govt.nz

Mechanisms of Interference with Respiration and Carbohydrate Metabolism

Clonitralid affects the respiration and carbohydrate metabolism of target organisms. fao.orgtitanunichem.comyabang-qhpharm.com It is thought to disturb oxidation processes, likely by inhibiting oxygen uptake. fao.orgtitanunichem.comyabang-qhpharm.com At low concentrations, niclosamide can stimulate oxygen uptake in certain organisms, but at higher concentrations, it inhibits respiration and blocks glucose uptake. nih.gov This interference with both oxygen utilization and glucose metabolism underscores its impact on fundamental energy-generating pathways. fao.orgtitanunichem.comyabang-qhpharm.comnih.gov

Identification and Characterization of Specific Molecular Targets

Beyond its general effects on mitochondrial function, Clonitralid and its parent compound niclosamide have been shown to interact with specific molecular targets. nih.govnih.gov

Modulation of Androgen Receptor Variants (e.g., AR-V7) Signaling Pathways

Research has also indicated that niclosamide can modulate androgen receptor (AR) signaling pathways, including those involving androgen receptor variants like AR-V7. nih.govnih.gov AR-V7 is a splice variant of the androgen receptor that lacks the ligand-binding domain and is associated with resistance to AR-targeted therapies in certain cancers, such as castration-resistant prostate cancer. nih.govnih.gov Studies suggest that niclosamide can induce the degradation of AR-V7 through the proteasome-mediated pathway. nih.gov This action downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces its recruitment to gene promoters like that of prostate-specific antigen (PSA). nih.gov This modulation of AR-V7 signaling may contribute to the potential antineoplastic activity observed for niclosamide. nih.gov

STAT3 Pathway Inhibition Research

Research indicates that Clonitralid, through its parent compound niclosamide, acts as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation, and its aberrant activation is implicated in numerous diseases, particularly cancer. Studies have shown that niclosamide can inhibit STAT3-mediated luciferase reporter activity in HeLa cells with an IC50 of 0.25 μM chemsrc.com. Furthermore, niclosamide at a concentration of 1 μM has been observed to inhibit the epidermal growth factor (EGF)-induced nuclear translocation of STAT3 in Du145 cells chemsrc.com. The compound has also been shown to dose-dependently inhibit the transcription of STAT3 downstream genes in Du145 cells at concentrations below 2 μM chemsrc.com. This inhibition of STAT3 signaling by niclosamide can lead to downstream effects such as the induction of G0/G1 cell cycle arrest and apoptosis in Du145 cancer cells at concentrations below 10 μM chemsrc.com. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation, inhibiting AR/STAT3-mediated signaling and preventing the expression of STAT3 target genes nih.gov.

Inactivation of the NF-κB Signaling Cascade

Clonitralid, via niclosamide, has been demonstrated to inactivate the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a key regulator of immune and inflammatory responses, and its dysregulation is associated with various diseases, including inflammatory disorders and cancer. Niclosamide has been shown to inhibit tumor necrosis factor (TNF)-induced NF-κB reporter activity in U2OS cells in a dose- and time-dependent manner chemsrc.com. At a concentration of 125 nM, niclosamide inhibits NF-κB activation induced by p65, IKKα, IKKβ, IKKγ, and TAK1 in U2OS cells chemsrc.com. Furthermore, niclosamide at concentrations below 500 nM can completely block the time- and dose-dependent TNFα-induced alteration of the NF-κB-DNA complex in HL-60 cells chemsrc.com. It has also been reported to inhibit constitutive NF-κB activation in U266 cells at concentrations below 10 nM chemsrc.com. Niclosamide inhibits TNF-induced degradation of IκBα and relocation of p65 in a dose- and time-dependent manner in HL-60, Molm13, and AML primary cells chemsrc.com. The inactivation of NF-κB signaling by niclosamide contributes to its antineoplastic effects, as observed in acute myelogenous leukemia (AML) stem cells chemsrc.comchemchart.com.

Disruption of Wnt/Frizzled1 Signaling Pathways

Studies have indicated that Clonitralid, through its active component niclosamide, disrupts Wnt/Frizzled1 signaling pathways. The Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and its dysregulation is linked to many cancers nih.gov. Wnt proteins bind to Frizzled receptors to initiate signaling cascades nih.gov. Niclosamide has been shown to promote Frizzled1 endocytosis, leading to the downregulation of Dishevelled-2 protein nih.govnih.gov. This action inhibits Wnt3A-stimulated beta-catenin stabilization and LEF/TCF reporter activity nih.govnih.gov. By promoting Frizzled1 internalization and depleting upstream signaling molecules like Frizzled and Dishevelled, niclosamide acts as a negative modulator of Wnt/Frizzled1 signaling nih.govnih.gov. This mechanism suggests a potential for niclosamide as a tool compound to study Wnt/Frizzled function and its implications in diseases like cancer nih.gov.

Role of Reactive Oxygen Species Generation in Mechanistic Processes

The generation of reactive oxygen species (ROS) is another mechanism implicated in the cellular effects of Clonitralid (niclosamide). While niclosamide is known to inhibit oxidative phosphorylation, which can indirectly affect ROS levels, research also suggests a more direct role in ROS generation in certain contexts. For instance, in acute myelogenous leukemia (AML) cells, niclosamide induces robust apoptosis which is associated with increased intracellular ROS levels chemsrc.comchemsrc.com. The generation of toxic ROS molecules, alongside the inhibition of oxidative phosphorylation and ATP synthesis, is considered a crucial mechanism contributing to the antifungal activity of niclosamide, leading to growth arrest and cell death in fungi nih.govresearchgate.net. This suggests that the generation of ROS is a significant component of niclosamide's mechanistic processes in various cell types.

Biological Activities of Clonitralid in Non Human Models

Molluscicidal Efficacy Research

Clonitralid is highly effective in the control of various snail species, playing a crucial role in public health and agriculture.

Clonitralid is a key tool in the control of schistosomiasis, a parasitic disease caused by Schistosoma trematodes. The life cycle of this parasite involves freshwater snails as intermediate hosts, with Biomphalaria glabrata being a significant vector. Eradication of these snails is a critical strategy to interrupt the transmission of the disease. researchgate.net Research has demonstrated the high toxicity of niclosamide (B1684120), the active component of Clonitralid, to B. glabrata.

Studies have established lethal concentration (LC) values, which indicate the concentration of a substance required to kill a certain percentage of a test population. For instance, the LC50 (the concentration that kills 50% of the population) and LC90 (the concentration that kills 90% of the population) of niclosamide against B. glabrata have been determined under laboratory conditions. One study reported LC50 values of 0.070 ppm, 0.049 ppm, and 0.076 ppm for different strains or conditions. nih.gov Another study highlighted that niclosamide was selected as a molluscicide in the 1950s after screening over 20,000 compounds for their toxicity to B. glabrata. nih.gov

The following table summarizes the molluscicidal activity of a quinoline (B57606) hydrochloride salt (CAAQ) against adult Biomphalaria alexandrina snails after 96 hours of exposure. mdpi.com

| Compound | LC50 (ppm) | LC90 (ppm) |

| CAAQ | 171.95 | 335.79 |

This interactive data table provides a summary of the lethal concentrations of a specific compound against an intermediate host snail of parasitic diseases.

The golden apple snail, Pomacea canaliculata, is a highly invasive agricultural pest that causes significant damage to rice paddies and other aquatic crops. ipd.org.cnnih.gov Clonitralid is utilized in control strategies to mitigate the economic losses caused by this pest. Research has focused on determining its efficacy and developing effective application methods.

A study investigating the synergistic effect of Pedunsaponin A and niclosamide on P. canaliculata reported the LC50 of niclosamide alone at different time intervals. nih.gov

| Time Interval | LC50 of Niclosamide (mg·L−1) |

| 24 h | 0.96 |

| 48 h | 0.88 |

| 72 h | 0.77 |

This interactive data table illustrates the median lethal concentration of Niclosamide on Pomacea canaliculata over different time periods.

Furthermore, a study on a novel gelatin-based sustained-release molluscicide containing niclosamide demonstrated that a 0.1 mg/L concentration could effectively control P. canaliculata while having reduced toxicity to non-target fish species. mdpi.com

The molluscicidal potency of Clonitralid has been compared with other compounds to evaluate its relative effectiveness. In a study comparing the efficacy of 5% niclosamide ethanolamine (B43304) salt granules (NEG) and a 26% suspension concentrate of metaldehyde (B535048) and niclosamide ethanolamine salt (MNSC), it was found that their molluscicidal effects were similar, though the cost of NEG was higher. researchgate.net

Another study evaluated a novel molluscicide, PBQ, for the control of P. canaliculata and compared its potency to niclosamide. The study reported LC50 values for PBQ against adult and juvenile snails as 0.39 mg/L and 0.07 mg/L, respectively, highlighting its strong molluscicidal activity. ipd.org.cn

A meta-analysis of Chinese literature on different formulations of niclosamide revealed varying snail mortality rates. For a 50% wettable powder formulation, snail mortality after 15 days was 88%, while a 4% powder formulation resulted in a 94% mortality rate under field conditions. nih.gov

Piscicidal Activity Research

Clonitralid is also employed as a piscicide for the management of invasive or undesirable fish populations, most notably for the control of sea lamprey in the Great Lakes.

The sea lamprey, Petromyzon marinus, is an invasive parasitic fish that has had devastating effects on the fish populations of the Great Lakes. glfc.org A significant part of the sea lamprey control program involves the use of lampricides to eliminate the larval stage of the lamprey, which resides in streams and rivers. glfc.orgglfc.org Clonitralid (as niclosamide) is often used in conjunction with another lampricide, 3-trifluoromethyl-4-nitrophenol (TFM). glfc.org

The primary mechanism of action of niclosamide is the uncoupling of oxidative phosphorylation in the mitochondria. researchgate.net This disruption of cellular energy production leads to the death of the organism. Research has shown that niclosamide is highly toxic to larval sea lampreys. A study determined the nominal 9-hour LC50 of niclosamide for larval sea lampreys to be 0.11 mg L⁻¹. researchgate.net Exposure to this concentration resulted in significant decreases in brain ATP, phosphocreatine, and glycogen, indicating a severe disruption of energy metabolism. researchgate.net

Beyond its use in lamprey control, Clonitralid has applications in the management of other undesirable fish populations in controlled environments like ponds and small lakes. The goal of such management is often to remove invasive species that outcompete native fish for resources or to control overpopulated species to restore ecological balance. reabic.net

While niclosamide is effective, it is not selective in its toxicity between all fish species. For example, its toxicity to rainbow trout is similar to that of sea lamprey. glfc.org This lack of selectivity requires careful consideration and management during its application to minimize harm to non-target organisms.

In some instances, other piscicides may be chosen for specific targets. For example, the organophosphorus pesticide "Miefeiling" has been used to control the invasive redbelly tilapia (Coptodon zillii) in an urban lake, achieving a high eradication rate without significant long-term impacts on water quality or native biota. reabic.net However, Clonitralid remains a tool in the broader context of chemical methods for fish population management.

Anthelmintic Activity in Non-Human Organisms

Clonitralid, the ethanolamine salt of niclosamide, is a widely recognized anthelmintic agent primarily used in veterinary medicine. Its efficacy is most pronounced against cestode (tapeworm) infections.

Efficacy against Cestode Species

Clonitralid has demonstrated high efficacy against various tapeworm species affecting livestock. Studies have shown its potent activity against both mature and immature forms of these parasites.

Moniezia species: In sheep naturally infected with Moniezia expansa and Moniezia benedeni, niclosamide (the active component of Clonitralid) showed 100% efficacy against mature tapeworms. elpub.rufao.org Against immature forms, its efficacy was recorded at 89.3%. elpub.rufao.org

Echinococcus granulosus : While chemotherapy for Echinococcus granulosus, the causative agent of cystic echinococcosis, has primarily relied on benzimidazoles, other compounds have been explored. plos.org Research on related salicylanilides indicates the potential for this class of compounds in treating echinococcosis. plos.org However, specific efficacy data for Clonitralid against E. granulosus in definitive hosts like dogs is well-established in control programs, where praziquantel (B144689) is also a common treatment. medrxiv.org

Broader Spectrum Anthelmintic Applications in Veterinary Parasitology

While Clonitralid is best known for its cestocidal properties, its active ingredient, niclosamide, belongs to the salicylanilide (B1680751) class of anthelmintics. msdvetmanual.com This group of drugs primarily targets tapeworms and liver flukes. msdvetmanual.comscops.org.uk The spectrum of activity for most salicylanilides is generally considered narrow compared to broad-spectrum anthelmintics like benzimidazoles or macrocyclic lactones, which are effective against a wide range of nematodes (roundworms) as well. scops.org.ukcrimsonpublishers.com

The primary application of Clonitralid in veterinary parasitology remains the control of tapeworm infections in various animals, including sheep, goats, cattle, and dogs. msdvetmanual.comcrimsonpublishers.com Its use is a critical component of parasite control strategies, often in combination with other drugs to cover a wider range of helminths. nih.govnih.gov

Discrepancies and Correlations between In Vitro and In Vivo Anthelmintic Activity

The relationship between laboratory (in vitro) and animal (in vivo) studies of anthelmintics can sometimes be complex, revealing discrepancies. For instance, some compounds may show high potency in a controlled lab setting but fail to achieve the necessary concentration at the site of infection within the host animal, leading to lower efficacy in vivo. mdpi.com This can be due to poor absorption, rapid metabolism, or other pharmacokinetic factors. mdpi.com

Conversely, a strong correlation between in vitro and in vivo results provides greater confidence in a drug's potential. In the case of niclosamide, its effectiveness is linked to its mechanism of action, which involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria. nih.govnih.gov This direct metabolic disruption observed at a cellular level (in vitro) translates effectively to the death of the parasite within the host (in vivo), particularly for intestinal cestodes where the drug can act directly. nih.govnih.gov

However, studies on other anthelmintics highlight potential variances. For example, research on the natural compound resveratrol (B1683913) against Echinococcus species showed that it was effective at killing the parasite in vitro but was ineffective and even seemed to promote parasite development when tested in mice. mdpi.com Such discrepancies underscore the importance of comprehensive in vivo testing to validate promising in vitro findings.

Antifungal Properties and Repurposing Research in Non-Human and Cellular Models

Beyond its role as an anthelmintic, niclosamide, the active compound in Clonitralid, has been identified as having significant antifungal properties, leading to research into its potential for repurposing. researchgate.netnih.gov

Activity against Pathogenic Fungi (e.g., Candida species, Sporothrix strains)

Niclosamide has demonstrated notable activity against a range of pathogenic fungi in cellular models.

Sporothrix species: A screening of drugs for activity against pathogenic fungi revealed that niclosamide was fungicidal against Sporothrix brasiliensis. nih.gov Further investigation showed strong antifungal activity against 17 strains of S. brasiliensis, with a Minimum Inhibitory Concentration (MIC) ranging from 0.625 to 2.5 µM. nih.gov It was also effective against S. globosa, though some strains of S. schenckii showed resistance. nih.gov

Candida species: The salicylanilide drug oxyclozanide, which is structurally related to niclosamide, has been shown to inhibit the growth of Candida albicans. researchgate.net

Other Pathogenic Fungi: Niclosamide has also been found to be fungicidal against the dimorphic fungi Paracoccidioides brasiliensis and Histoplasma capsulatum. nih.gov It also showed in vitro activity against Madurella mycetomatis, a primary cause of eumycetoma, with MICs around 1 µg/mL. mdpi.com

| Fungal Species | Activity / Measurement | Result | Reference |

|---|---|---|---|

| Sporothrix brasiliensis (17 strains) | Minimum Inhibitory Concentration (MIC) | 0.625–2.5 µM | nih.gov |

| Paracoccidioides brasiliensis | Fungicidal Activity | Active at 1 µM | nih.gov |

| Histoplasma capsulatum | Fungicidal Activity | Active at 1 µM | nih.gov |

| Madurella mycetomatis | Minimum Inhibitory Concentration (MIC) | ~1 µg/mL | mdpi.com |

Mechanisms of Antifungal Action in Fungal Cells

The primary antifungal mechanism of niclosamide involves targeting fungal mitochondria. nih.govresearchgate.net This leads to a cascade of events that ultimately cause fungal cell death.

Key mechanisms include:

Inhibition of Oxidative Phosphorylation: Niclosamide acts as a mitochondrial uncoupler, disrupting the process of oxidative phosphorylation. nih.govresearchgate.netnih.gov This action inhibits the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govresearchgate.net

Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to the formation of toxic ROS molecules. nih.govresearchgate.net The accumulation of ROS causes significant oxidative stress and damages cellular components, contributing to cell death. researchgate.net

Inhibition of Mitochondrial Protein Import: Niclosamide may also interfere with the import of essential proteins into the mitochondria by targeting components like Mge1. nih.govresearchgate.net

This multi-faceted attack on mitochondrial function makes niclosamide an effective antifungal agent in cellular models and a promising candidate for further research and development. researchgate.netnih.gov

Inhibition of Fungal Biofilm Formation

Clonitralid has demonstrated significant efficacy in the inhibition of fungal biofilm formation, a critical virulence factor for many pathogenic fungi. Research has primarily focused on its effects against Candida species, which are common causes of opportunistic infections.

Studies on Candida albicans have shown that Clonitralid can prevent the formation of biofilms and also disrupt established ones. duke.edunih.govscispace.com The mechanism of this action is linked to the compound's ability to interfere with mitochondrial function. nih.govnih.gov Specifically, Clonitralid targets the mitochondrial inner membrane protein NDU1, which is a component of the NADH ubiquinone oxidoreductase complex 1. nih.govresearchgate.net Inhibition of this protein disrupts mitochondrial respiration, a process essential for the viability of cells within the deeper, nutrient-limited layers of a biofilm. duke.eduscispace.com This disruption leads to an increase in reactive oxygen species (ROS) and a significant reduction in the fungal cells' oxygen consumption rate, ultimately causing the biofilm to detach. duke.edunih.govscispace.com

In addition to its effects on Candida albicans, Clonitralid has also been found to be effective against biofilms of the emerging multidrug-resistant pathogen Candida auris. duke.edunih.gov The compound prevents the growth of early biofilms and can disengage fully formed biofilms from surfaces. duke.edunih.gov Research has also explored the use of nanoparticle formulations of Clonitralid to enhance its solubility and permeability, thereby improving its anti-biofilm activity at lower concentrations. duke.edunih.govscispace.com

While the primary focus has been on Candida, some research has indicated that Clonitralid may also inhibit biofilm formation in other microorganisms, such as Pseudomonas aeruginosa, although this effect was observed at higher concentrations and appeared to be independent of its anti-quorum sensing activity. nih.gov

Table 1: Effects of Clonitralid on Fungal Biofilm Formation

| Fungal Species | Model System | Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Candida albicans | In vitro | 5 µM | 15% inhibition of biofilm production. | nih.gov |

| Candida albicans | In vitro | 10 µM | Blocked biofilm formation in NDU1-overexpressing strains. | nih.gov |

| Candida albicans | In vitro | 40 µM | 20% reduction in invasion of human colon cells. | nih.gov |

| Candida albicans | In vitro | 50 µM | Complete inhibition of filamentation. | nih.gov |

| Candida albicans & Candida auris | In vitro | Low µg/mL concentrations (nanoparticle formulation) | Penetrated and disengaged mature biofilms. | duke.edunih.gov |

| Cryptococcus neoformans | In vitro | MIC < 0.78 µg/mL | Growth inhibition of planktonic cells. | nih.gov |

| Trichophyton tonsurans | In vitro | MIC < 1 µM | Growth inhibition. | nih.gov |

Investigation of Antineoplastic Potential in Cellular and Animal Models

Studies in Leukemia Stem Cell Models

Clonitralid has been identified as a potent agent against leukemia stem cells (LSCs), which are a subpopulation of cancer cells responsible for the initiation, maintenance, and relapse of leukemia. In models of acute myeloid leukemia (AML), Clonitralid has demonstrated the ability to selectively eliminate LSCs while having minimal toxic effects on normal hematopoietic stem cells. nih.gov

The antineoplastic mechanism in AML stem cells involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. scispace.comaacrjournals.org NF-κB is constitutively active in AML stem cells and plays a crucial role in their survival and proliferation. scispace.comaacrjournals.org Clonitralid has been shown to inhibit tumor necrosis factor (TNF)-induced NF-κB activation by preventing the degradation of IκBα, an inhibitor of NF-κB. aacrjournals.org This leads to the suppression of NF-κB-regulated genes that promote cell survival. aacrjournals.org

Furthermore, Clonitralid induces apoptosis in AML cells by increasing the levels of intracellular reactive oxygen species (ROS). aacrjournals.orgresearchgate.net The generation of ROS contributes to the cytotoxic effects of the compound. Studies have shown that Clonitralid can synergize with standard chemotherapy agents used in AML treatment, such as cytarabine, etoposide, and daunorubicin, to enhance their anticancer effects. aacrjournals.orgresearchgate.net In vivo studies using xenograft mouse models of AML have confirmed that Clonitralid can potently inhibit tumor growth. nih.govaacrjournals.org

Table 2: Antineoplastic Activity of Clonitralid in Leukemia Cell Models

| Cell Line/Model | Key Findings | IC50/Effective Concentration | Reference(s) |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) cell lines | Dose-dependently inhibited cell growth and clonogenicity. | IC50 values ranged from 0.18 to 1 µmol/L. | nih.govscispace.com |

| AML patient-derived progenitor/stem cells | Selectively killed AML stem cells (CD34+CD38−) with minimal toxicity to normal bone marrow cells. | Nanomolar concentrations. | nih.gov |

| AML xenograft nude mouse models | Showed impressive in vivo antitumor activity. | Not specified. | nih.gov |

Elicitation of Antitumor Responses in Models with Specific Genetic Mutations (e.g., APC Mutations)

A significant area of investigation into Clonitralid's antineoplastic potential is its efficacy in cancers harboring specific genetic mutations, particularly in the adenomatous polyposis coli (APC) gene. Mutations in APC are a hallmark of a majority of sporadic colorectal cancers (CRCs) and lead to the aberrant activation of the Wnt/β-catenin signaling pathway. nih.govnih.govaacrjournals.org

Research has demonstrated that Clonitralid can elicit antitumor responses in colorectal cancer models with activating APC mutations. duke.edunih.govnih.gov It exerts its effect by inhibiting the Wnt/β-catenin pathway. nih.govnih.govaacrjournals.org Specifically, Clonitralid has been found to downregulate the expression of Dishevelled-2 (Dvl2), a key component in the Wnt signaling cascade. duke.edunih.govnih.gov This leads to a decrease in downstream β-catenin signaling, even in the presence of APC mutations that would otherwise lead to its stabilization and nuclear translocation. nih.govnih.govaacrjournals.org

The anti-proliferative effects of Clonitralid have been observed in various human colon cancer cell lines and in colorectal cancer cells isolated from patient tumors, irrespective of their APC mutational status. nih.gov In animal models, orally administered Clonitralid was well-tolerated and led to the control of tumor growth in mice with human CRC xenografts. duke.edunih.gov These findings suggest that Clonitralid's mechanism of action can bypass the effects of APC mutations, offering a potential therapeutic strategy for this common subset of colorectal cancers. nih.gov

Emerging Biological Activities and Repurposing Opportunities in Preclinical Models

Anti-inflammatory Mechanism Research

Clonitralid has demonstrated notable anti-inflammatory properties in various preclinical models, suggesting its potential for repurposing in the treatment of inflammatory diseases. The primary mechanism underlying its anti-inflammatory effects is the suppression of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. biomolther.org

In mouse models of skin inflammation, such as imiquimod-induced psoriasis-like inflammation and LL-37-induced rosacea, Clonitralid has been shown to ameliorate disease symptoms. biomolther.org In the psoriasis model, it reduced the production of pro-inflammatory cytokines and restored the balance between IL-17-expressing γδT cells and regulatory T cells (Tregs). biomolther.org Topical application of Clonitralid decreased the number of IL-17A+ γδT cells and increased the population of CD4+Foxp3+ Tregs, thereby controlling the inflammatory response. biomolther.org

Similarly, in the rosacea mouse model, Clonitralid reduced the infiltration of inflammatory cells, including neutrophils and mast cells, which are key players in the inflammatory cascade of this condition. biomolther.org The compound was also found to significantly reduce the number of phosphorylated STAT3 (p-STAT3)-positive cells in the skin of both psoriasis and rosacea models, confirming its inhibitory effect on this pathway. biomolther.org Further research has indicated that Clonitralid can also interfere with other inflammatory pathways, such as the Wnt/β-catenin and mTOR pathways. mdpi.com

Anti-viral Activities in Cellular Systems

Clonitralid has emerged as a broad-spectrum antiviral agent in various in vitro studies. Its antiviral activity has been documented against a range of viruses, highlighting its potential for repurposing as an antiviral therapeutic.

Notably, Clonitralid has been identified as a potent inhibitor of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.govnih.govacs.org For SARS-CoV-2, the virus responsible for COVID-19, Clonitralid's mechanism of action is thought to be multifaceted. It has been shown to inhibit viral entry into host cells by preventing endocytosis. nih.gov Additionally, it can block viral replication by promoting cellular autophagy and can disrupt the formation of syncytia (large multinucleated cells) mediated by the viral spike protein. nih.gov

The antiviral efficacy of Clonitralid has been demonstrated in various cell lines, including VeroE6 and Caco-2 cells, as well as in a more physiologically relevant human airway epithelium (HAE) model. nih.gov In these models, Clonitralid has shown potent activity against different SARS-CoV-2 variants of concern. nih.gov Beyond coronaviruses, Clonitralid has also exhibited inhibitory activity against other viruses such as Zika virus (ZIKV), hepatitis C virus (HCV), and human adenovirus in cellular systems. nih.gov

Table 3: Antiviral Activity of Clonitralid in Cellular Models

| Virus | Cell Line/Model | EC50/Effective Concentration | Key Findings | Reference(s) |

|---|---|---|---|---|

| SARS-CoV | Vero E6 cells | < 0.1 µM | Inhibited viral replication. | nih.gov |

| SARS-CoV | Vero E6 cells | 1.56 µM | Abolished viral antigen synthesis. | nih.gov |

| MERS-CoV | Vero B4 cells | 10 µM | Inhibited viral replication by up to 1000-fold. | nih.govacs.org |

| SARS-CoV-2 | VeroE6, Caco-2 cells, Human Airway Epithelium model | Not specified | Strong antiviral activity against multiple variants. | nih.gov |

| Zika Virus (ZIKV) | Cellular models | Not specified | Inhibitory activity observed. | nih.gov |

| Hepatitis C Virus (HCV) | Cellular models | Not specified | Inhibitory activity observed. | nih.gov |

| Human Adenovirus | Cellular models | Not specified | Inhibitory activity observed. | nih.gov |

Investigation of Anti-diabetic Potential

The anti-diabetic properties of a salt form of clonitralid, niclosamide ethanolamine (NEN), have been evaluated in established mouse models of type 2 diabetes. These studies aimed to determine its efficacy in controlling blood glucose levels and addressing related metabolic complications such as hepatic steatosis (fatty liver).

In a study involving high-fat diet (HFD)-induced diabetic mice, oral administration of NEN demonstrated a notable capacity to improve glycemic control. The compound was effective in reducing blood glucose concentrations. Furthermore, the research indicated that NEN treatment was beneficial in mitigating the accumulation of lipids in the liver, a common issue in this diabetic model.

Similar positive outcomes were observed in the genetically diabetic db/db mouse model, which is characterized by obesity and insulin (B600854) resistance. Treatment with NEN led to improved glycemic control and a delay in the progression of the disease. These findings in different mouse models suggest a potential role for this compound in managing key aspects of type 2 diabetes. The effects of NEN were found to be more pronounced in reducing blood glucose compared to metformin (B114582), a standard anti-diabetic medication, in these specific animal models. frontiersin.orgcore.ac.ukmdsabstracts.org The co-administration of NEN and metformin appeared to have an enhanced effect on reducing hepatic steatosis compared to NEN alone. frontiersin.org

| Animal Model | Key Findings | Reference |

|---|---|---|

| High-Fat Diet (HFD)-induced diabetic mice | - More effective in reducing blood glucose than metformin.

| frontiersin.orgmdsabstracts.org |

| db/db mice | - Improved glycemic control.

| mdsabstracts.org |

Research into Neuroprotective Effects (e.g., Parkinson's Disease Models)

The neuroprotective potential of clonitralid has been explored in the context of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. In a mouse model of PD induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), clonitralid demonstrated several protective effects. nih.gov

Administration of clonitralid in this animal model was found to alleviate behavioral and motor deficits associated with the induced Parkinsonism. nih.gov Mechanistically, the compound was observed to reduce levels of inflammatory cytokines and markers of oxidative stress, suggesting an anti-inflammatory and antioxidant effect within the brain. nih.gov Furthermore, clonitralid treatment was shown to enhance neuronal autophagy markers, a cellular process crucial for clearing damaged components. nih.gov These findings point towards a neurorestorative potential by counteracting MPTP-induced reactive oxygen species (ROS) formation and subsequent cell loss. nih.gov

Other research has highlighted clonitralid's ability to activate the PTEN-induced kinase 1 (PINK1), a protein linked to Parkinson's disease. researchgate.neteuropeanpharmaceuticalreview.comnih.govucc.ie This activation is achieved through a reversible impairment of the mitochondrial membrane potential. researchgate.neteuropeanpharmaceuticalreview.comucc.ie In cellular models, clonitralid has been shown to protect against the degeneration of dopaminergic neurons induced by neurotoxins such as MPP+ and 6-hydroxydopamine, as well as by the overexpression of α-synuclein. researchgate.netnih.gov

| Model | Key Findings | Reference |

|---|---|---|

| MPTP-induced Parkinson's disease mouse model | - Reduced behavioral and motor deficits.

| nih.gov |

| Primary dopaminergic neurons / SH-SY5Y cells | - Increased neurite length.

| researchgate.netnih.gov |

| Cellular Models (e.g., HeLa cells, primary neurons) | - Activates the Parkinson's disease-associated protein kinase PINK1. | europeanpharmaceuticalreview.comucc.ie |

Immunomodulatory Effects, including T-cell Mitochondrial Function

Clonitralid has been shown to exert immunomodulatory effects, particularly in relation to T-cell function and viability. The Jurkat T-cell line, a common in vitro model for studying T-lymphocyte signaling, has been utilized to investigate the compound's impact on these immune cells.

Research has demonstrated that clonitralid can induce a dose-related decrease in the mitochondrial membrane potential (ΔΨm) in Jurkat cells. This disruption of mitochondrial function is a key aspect of its mechanism of action. The uncoupling of mitochondria can lead to the generation of reactive oxygen species and interfere with ATP synthesis, which can ultimately trigger apoptosis, or programmed cell death. ucc.ie

In studies using T-cell acute lymphoblastic leukemia (T-ALL) cells, clonitralid was found to inhibit cell viability in a dose- and time-dependent manner. This effect was associated with the activation of apoptosis and autophagy. These findings from in vitro and in vivo xenograft mouse models suggest that clonitralid can significantly impact T-cell populations by modulating fundamental cellular processes.

| Model System | Key Findings | Reference |

|---|---|---|

| Jurkat T-cells | - Dose-related decrease in mitochondrial membrane potential. | |

| T-cell acute lymphoblastic leukemia (T-ALL) cells (Jurkat and CCRF-CEM) | - Inhibited cell viability in a dose- and time-dependent manner.

| |

| T-ALL xenograft mouse model | - Suppressed tumor growth. |

Metabolism and Biotransformation Studies of Clonitralid

Metabolic Pathways in Aquatic Organisms

Aquatic organisms, particularly fish, exhibit metabolic pathways capable of transforming Clonitralid. These pathways are essential for the detoxification and elimination of the compound from their systems.

Glucuronide Conjugation Processes

Glucuronide conjugation is a significant metabolic pathway for Clonitralid in aquatic organisms. This process involves the enzymatic transfer of a glucuronic acid moiety to the parent compound or its metabolites, resulting in the formation of more water-soluble glucuronides. Studies in rainbow trout exposed to Clonitralid have demonstrated glucuronide conjugation nih.gov. This conjugation primarily occurs at the phenolic hydroxyl group of the niclosamide (B1684120) component of Clonitralid nih.govmdpi.com.

Hydroxylation Mechanisms

Hydroxylation, typically catalyzed by cytochrome P450 enzymes, can also play a role in the metabolism of Clonitralid. This process involves the introduction of a hydroxyl group into the molecule. While direct hydroxylation of Clonitralid itself in aquatic organisms is not as extensively documented as glucuronidation, the niclosamide component can undergo hydroxylation. For instance, CYP1A2-mediated hydroxylation of the activated 5-chlorosalicyl ring of niclosamide has been observed, yielding 3-hydroxyniclosamide nih.govmdpi.comresearchgate.net.

Nitro Group Reduction Pathways

The nitro group present in the chemical structure of Clonitralid (as part of the nitrophenyl moiety of niclosamide) can undergo reduction. This process, mediated by nitroreductase enzymes, leads to the formation of amino metabolites. Reduction of the nitro group of niclosamide results in the formation of aminoniclosamide (2-amino-5-chloro-4'-nitrobenzanilide) nih.govresearchgate.netpharmacompass.com. This reduction can occur under anaerobic conditions, which may be relevant in certain aquatic environments like sediment epa.gov.

Comparative Metabolism Across Diverse Biological Species

While the primary focus for Clonitralid's metabolism is often on aquatic life due to its application, comparative studies across diverse biological species, including mammals, reveal similar metabolic transformations, particularly concerning the niclosamide component. In warm-blooded organisms, the nitro group of niclosamide is reduced to an amino group pharmacompass.com. Glucuronide conjugation has also been observed in mammals pharmacompass.comnih.gov. The extent and rate of these metabolic processes can vary between species, influencing the compound's half-life and the profile of excreted metabolites.

Data on the comparative metabolism of niclosamide (a key component of Clonitralid) highlights common pathways such as glucuronidation and nitro group reduction across different organisms.

| Metabolic Pathway | Aquatic Organisms (e.g., Fish) | Warm-Blooded Organisms (e.g., Mammals) | Key Metabolites |

| Glucuronide Conjugation | Observed nih.gov | Observed pharmacompass.comnih.gov | Clonitralid glucuronide, Niclosamide glucuronide nih.govmdpi.comepa.gov |

| Hydroxylation | Suggested for niclosamide nih.govmdpi.comresearchgate.net | Observed for niclosamide nih.govmdpi.comresearchgate.net | 3-Hydroxyniclosamide nih.govmdpi.comresearchgate.net |

| Nitro Group Reduction | Relevant under anaerobic conditions epa.gov | Observed pharmacompass.com | Aminoniclosamide nih.govresearchgate.netpharmacompass.com |

Excretion Pathways and Metabolite Identification

Excretion is the primary route for eliminating Clonitralid and its metabolites from organisms. In fish, conjugated and free forms of Clonitralid are excreted, primarily in the urine nih.gov. Studies in rainbow trout showed significant excretion of conjugated Clonitralid in urine following exposure nih.gov. Bile also serves as an excretion route nih.gov.

Metabolite identification studies have confirmed the presence of conjugated forms, such as glucuronides, as major excretion products nih.govpharmacompass.comnih.gov. The reduction product of the nitro group, aminoniclosamide, has also been identified as a major excretion product in some organisms pharmacompass.comwho.int. While hydrolysis of the amide bond in niclosamide can theoretically yield 5-chlorosalicylic acid and 2-chloro-4-nitroaniline (B86195), this pathway is considered to be rarely occurring and negligible for its pharmacology nih.govmdpi.compharmacompass.com.

Research findings indicate that conjugated metabolites are often more readily excreted due to their increased water solubility.

| Organism | Excretion Pathway(s) | Primary Metabolites Identified |

| Rainbow Trout | Urine, Bile nih.gov | Conjugated Clonitralid (primarily glucuronide), Free Clonitralid nih.gov |

| Mammals | Urine, Feces nih.govherts.ac.uk | Conjugated Niclosamide (glucuronides), Aminoniclosamide nih.govmdpi.compharmacompass.comnih.govwho.int |

| Invertebrates | Elimination into water nih.gov | Parent compound and potentially metabolites nih.gov |

Whole-body residues of Clonitralid can be low in invertebrates exposed to the compound, with residues decreasing significantly after transfer to fresh water nih.gov. In fish, residues are rapidly accumulated but decrease significantly in muscle, plasma, and bile after withdrawal from exposure nih.gov.

Environmental Fate and Ecotoxicological Research of Clonitralid

Environmental Persistence and Degradation Pathways

The persistence of Clonitralid in the environment is determined by the rates at which it undergoes various degradation pathways. These include processes occurring in aquatic systems, soil, sediment, and the atmosphere.

Aquatic Degradation Dynamics, including Hydrolysis and Photodegradation

In aquatic environments, Clonitralid's degradation dynamics involve processes such as hydrolysis and photodegradation. While hydrolysis of Clonitralid is not expected to be significant in environmental waters with pH levels between 5 and 9, photodegradation appears to be a more important pathway nih.gov. The niclosamide (B1684120) fragment of Clonitralid, which is released upon dissociation of the ethanolamine (B43304) salt, can absorb sunlight, suggesting that direct photolysis may occur in clear surface water nih.gov. Despite this, some research indicates that Clonitralid can retain its toxicity for several weeks when exposed to full sunlight nih.gov.

Research suggests that Clonitralid does not appear to undergo significant hydrolytic degradation in buffered solutions across a range of pH values (pH 5.0, 6.9, or 8.7) or in pond water incubated in the dark epa.gov. However, it does photodegrade in water epa.gov.

Soil and Sediment Fate and Persistence

Clonitralid exhibits moderate mobility in soil, based on its estimated Koc value nih.gov. Volatilization from moist or dry soil surfaces is not expected to be a significant process nih.gov. The persistence of Clonitralid in soil and sediment varies. While the free amide form shows a lack of biotransformation in soil, suggesting that biotransformation in water might also be limited, Clonitralid has been observed to degrade rapidly in pond sediment with a reported half-life of 1.1-2.9 days nih.gov. Conversely, studies have also indicated that residues can persist in mud for over a year under tropical conditions nih.gov.

Atmospheric Transformation and Removal Mechanisms

In the atmosphere, Clonitralid is expected to exist primarily in the particulate phase due to its low vapor pressure nih.gov. Vapor-phase Clonitralid can be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 4.5 hours nih.gov. Particulate-phase Clonitralid can be removed from the air through wet and dry deposition nih.gov. The presence of a phenolic group also suggests that it may react quickly with nitrate (B79036) radicals in the atmosphere nih.gov.

Adsorption and Bioconcentration Potential in Aquatic Ecosystems

Clonitralid has the potential to adsorb to suspended solids and sediment in water nih.govepa.gov. Its estimated Koc value suggests medium mobility in soil, which is relevant to its potential movement into aquatic systems through runoff nih.gov.

The bioconcentration potential of Clonitralid in aquatic organisms appears to be moderate. An estimated Bioconcentration Factor (BCF) value of 46 suggests that bioconcentration in aquatic organisms will not be high nih.gov. Studies with invertebrates (daphnids, sowbugs, scuds, glass shrimp, crayfish, damselfly larvae, and midge larvae) exposed to 1 µg/L of 14C-Bayluscide showed that whole body residues were low, reaching plateaus 4 to 87 times the exposure concentration within 48 hours nih.gov. These residues decreased by 50% within 24 hours after the organisms were transferred to fresh water nih.gov. Fish exposed to Clonitralid have been shown to rapidly accumulate residues, with muscle levels increasing to near the treatment concentration during exposure nih.gov. However, residues in muscle, plasma, and bile of rainbow trout and coho salmon decreased significantly after withdrawal from exposure nih.gov.

Ecotoxicity Assessments in Model Organisms and Ecosystems

Clonitralid is known to be very toxic to aquatic life, including both acute and long-lasting effects nih.govmitotox.org. Its use as a molluscicide and lampricide highlights its intended toxicity to specific aquatic organisms dtic.milnih.govdoc.govt.nz.

Acute and Chronic Aquatic Vertebrate Toxicity (e.g., Fish)

Clonitralid is toxic to fish and amphibians who.int. Toxic levels for a number of fish species tested were reported to be well below 0.5 ppm nih.gov. The toxicity of Clonitralid to fish can be influenced by water quality parameters such as temperature and pH doc.govt.nzresearchgate.net.

Acute toxicity data for various fish species demonstrate the potent effects of Clonitralid. For instance, the 96-hour LC50 for the freshwater teleost Lebistes reticulatus is 0.0014 mg/L doc.govt.nz. LC50 values for four species of carp (B13450389) (Cyprinus carpio, Ctenopharyngodon idella, Aristichthyes nobilis, and Hypophthalmichthyes molitrix) ranged from 0.57 to 1.00 µg/L doc.govt.nz. The 96-hour LC50 for the black eel and glass eel stages of the American eel (Anguilla rostrata) were 0.28 mg/L and 0.09 mg/L, respectively, in a static exposure with warm water of moderate hardness and alkalinity doc.govt.nz.

Fish exposed to Clonitralid in water rapidly excrete conjugated and free Clonitralid in their urine nih.gov. Studies with rainbow trout showed that excretion continued for 60 hours after exposure, with a significantly larger amount of conjugated Clonitralid being excreted compared to the free form nih.gov.

Data Tables

Based on the available information regarding acute aquatic vertebrate toxicity, a summary table can be presented:

| Organism | Endpoint | Concentration | Conditions | Source |

| Lebistes reticulatus | 96-h LC50 | 0.0014 mg/L | Not specified | doc.govt.nz |

| Common carp | 96-h LC50 | 0.57 - 1.00 µg/L | Not specified | doc.govt.nz |

| Grass carp | 96-h LC50 | 0.57 - 1.00 µg/L | Not specified | doc.govt.nz |

| Bighead carp | 96-h LC50 | 0.57 - 1.00 µg/L | Not specified | doc.govt.nz |

| Silver carp | 96-h LC50 | 0.57 - 1.00 µg/L | Not specified | doc.govt.nz |

| American eel (black) | 96-h LC50 | 0.28 mg/L | Static, 22°C, moderate hardness and alkalinity | doc.govt.nz |

| American eel (glass) | 96-h LC50 | 0.09 mg/L | Static, 22°C, moderate hardness and alkalinity | doc.govt.nz |

| Fish and zooplankton | 24-48h LC50 | 0.05 mg/L | Not specified | who.int |

| All fish species | 48-h | 0.5 mg/L | Toxic | who.int |

Note: Units are presented as reported in the source documents. Conversion between mg/L and µg/L is 1 mg/L = 1000 µg/L.

Aquatic Invertebrate Toxicity

Clonitralid has demonstrated toxicity to a range of aquatic invertebrates, with sensitivity varying among different species. Acute toxicity tests have shown that niclosamide can be slightly to very highly toxic to freshwater invertebrates, with EC50 values ranging from 0.034 to over 50 mg/L. epa.gov Sensitive species include turbellarians, snails, and aquatic earthworms, which appear to be affected by the chemical's potential to adsorb to sediments. epa.gov More tolerant species include crayfish, dragonflies, snipeflies, and dobsonflies. epa.gov

Studies involving specific aquatic invertebrates provide more detailed insights into the toxic effects of niclosamide. For instance, research on the aquatic midge Chironomus dilutus exposed to niclosamide-dosed sediment indicated LOEC values based on survival and growth of 26.2 mg/kg and >82.1 mg/kg, respectively, with an EC50 for survival of 49.6 mg/kg. researchgate.netusgs.gov Whole-body residues in invertebrates exposed to 14C-Bayluscide (niclosamide) at 1 ug/L reached plateaus within 48 hours that were 4 to 87 times the exposure concentration. nih.gov These residues decreased by 50% within 24 hours after the organisms were moved to fresh water. nih.gov

Interactive Table 1: Acute Toxicity of Niclosamide to Selected Aquatic Invertebrates

| Species | Endpoint | Concentration (mg/L) | Effect | Source |

| Various freshwater invertebrates | EC50 | 0.034 to > 50 | Acute Toxicity | epa.gov |

| Chironomus dilutus | EC50 | 49.6 mg/kg (sediment) | Survival | researchgate.netusgs.gov |

| Chironomus dilutus | LOEC | 26.2 mg/kg (sediment) | Survival | researchgate.netusgs.gov |

| Chironomus dilutus | LOEC | >82.1 mg/kg (sediment) | Growth | researchgate.netusgs.gov |

| Artemia sp. | LC50 | 0.18 | Toxicity | researchgate.net |

| Daphnia similis | LC50 | 0.19 | Toxicity | researchgate.net |

| Ceriodaphnia dubia | LC50 | 0.47 | Toxicity | researchgate.net |

| Daphnia magna | 48-h EC50 | 0.19 (190 µg/L) | Acute Toxicity | usgs.govusgs.gov |

Algal and Aquatic Plant Ecotoxicity

Clonitralid has been shown to inhibit the growth of aquatic plants, with diatoms experiencing 50% growth inhibition at concentrations below 130 ppb. epa.gov Green algae exhibit a considerable range of sensitivity to niclosamide, with EC50 values spanning from 0.41 to 1,450 ppm. epa.gov

Research on specific algal species provides more concrete data on their sensitivity. For Selenastrum capricornutum, the 96-hour IC50 was 0.34 mg/L, while for Chlorella vulgaris, it was 1.23 mg/L. researchgate.net Nitzschia sp. was found to be among the most sensitive non-vascular aquatic plants tested, with an EC50 of 1.2 mg/L. epa.gov

Studies on the vascular aquatic plant Lemna gibba (duckweed) exposed to niclosamide showed 7-day LOECs for mean specific growth rate and yield ranging from 0.271 to 0.569 mg/L, with the IC50 being 0.725 mg/L or greater depending on the measured parameter. researchgate.netusgs.gov

Interactive Table 2: Toxicity of Niclosamide to Selected Algae and Aquatic Plants

| Species | Endpoint | Concentration (mg/L) | Effect | Source |

| Diatoms | EC50 | < 0.13 | Growth Inhibition | epa.gov |

| Green Algae | EC50 | 0.41 to 1450 | Growth Inhibition | epa.gov |

| Nitzschia sp. | EC50 | 1.2 | Toxicity | epa.gov |

| Selenastrum capricornutum | 96-h IC50 | 0.34 | Toxicity | researchgate.net |

| Chlorella vulgaris | 96-h IC50 | 1.23 | Toxicity | researchgate.net |

| Lemna gibba | 7-day LOEC | 0.271 to 0.569 | Growth Rate/Yield | researchgate.netusgs.gov |

| Lemna gibba | IC50 | ≥ 0.725 | Growth Rate/Yield | researchgate.netusgs.gov |

Application of Phylogenetic Comparative Methods in Ecotoxicology

Phylogenetic Comparative Methods (PCM) offer a promising approach in ecotoxicology to assess chemical sensitivity across a wide variety of species by incorporating their evolutionary relationships. researchgate.netnih.gov The central assumption of PCM is that species' phenotypic characteristics, including sensitivity to chemicals, exhibit similarity proportional to their phylogenetic relatedness. nih.gov

Analysis of Species Sensitivity Variation

Analyzing species sensitivity variation using PCM involves examining whether the toxicity data for different species correlates with their evolutionary history. If a strong phylogenetic signal is present, closely related species would be expected to show more similar sensitivities to a chemical compared to more distantly related species. researchgate.netnih.gov

Studies applying PCM to toxicity data have shown mixed results depending on the chemical class. While some chemicals, such as organophosphate pesticides, exhibit high phylogenetic signal in fish toxicity data, this is not consistently observed for chemicals in other classes, including organochlorines (which includes niclosamide). researchgate.netnih.gov This suggests that while evolutionary relationships can explain some of the variation in species sensitivity for certain chemicals, other factors may be more influential for others.

Utilizing Evolutionary Relationships for Toxicity Extrapolation

When a significant phylogenetic signal is detected for a chemical, evolutionary relationships can potentially be utilized for toxicity extrapolation to untested species. researchgate.netnih.govresearchgate.net By understanding the phylogenetic position of an untested species relative to species for which toxicity data is available, PCM can help predict its likely sensitivity. researchgate.netnih.gov This approach can contribute to filling data gaps in ecological risk assessment, where empirical toxicity data is often limited to a small number of model organisms. researchgate.netnih.govresearchgate.net

However, the effectiveness of using evolutionary relationships for toxicity extrapolation is dependent on the presence and strength of phylogenetic signal for the specific chemical . researchgate.net Furthermore, while macroevolutionary perspectives can help forecast toxicological endpoints, contemporary evolutionary processes, such as adaptation to contaminated environments, can also influence population-level sensitivity and should be considered. nih.gov

Analytical Methodologies for Clonitralid Detection and Quantification

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods are central to the analysis of Clonitralid, providing the necessary separation from interfering compounds and enabling precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are the most prominently used techniques, each with its own set of advantages and detection systems tailored for optimal performance.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of Clonitralid. Its application is favored due to its ability to handle a wide range of compound polarities and its compatibility with various sensitive detection methods. nih.gov The purpose of HPLC analysis is to confirm the identity of a compound and provide quantitative results. bjbms.org

Different detection methods can be coupled with HPLC for the determination of Clonitralid, each offering distinct advantages in terms of sensitivity and selectivity.

UV-Visible (UV-Vis) Detection: This is a common and robust detection method used with HPLC. researchgate.net It is particularly useful for routine analysis and quality control purposes. researchgate.net

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This method is suitable for analytes that are naturally fluorescent or can be derivatized to become fluorescent.

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity. nih.gov This "hyphenated" technique is invaluable for confirming the identity of the analyte and for detecting it at very low concentrations in complex matrices. researchgate.netnih.gov Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a prominent method for analyzing pesticide residues. nih.gov

HPLC Methods for Clonitralid Analysis

| Detection Method | Key Advantages | Common Applications |

|---|---|---|

| UV-Visible (UV-Vis) | Robustness, cost-effective, good linearity. researchgate.net | Routine monitoring, quality control. |

| Fluorescence | High sensitivity for fluorescent compounds. | Trace analysis in environmental samples. |

| Mass Spectrometry (MS and MS/MS) | High selectivity, structural confirmation, ultra-trace detection. nih.gov | Residue analysis in food and biological samples, environmental monitoring. nih.gov |

Gas-Liquid Chromatography (GLC) with Electron Capture Detection

Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is another powerful technique for the analysis of Clonitralid, particularly when coupled with an Electron Capture Detector (ECD). nih.gov The ECD is highly sensitive to halogenated compounds, making it well-suited for the detection of Clonitralid, which contains chlorine atoms. scioninstruments.comcdc.gov This detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative compounds passing through the detector. antpedia.com

The high sensitivity of the GC-ECD system allows for the detection of trace amounts of Clonitralid, often in the picogram range. antpedia.com However, a significant consideration for GC analysis of some compounds is the need for derivatization to improve volatility and thermal stability, which can add complexity to the analytical procedure. nih.gov

GLC-ECD for Clonitralid Analysis

| Parameter | Description |

|---|---|

| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid stationary phase. cdc.gov |

| Detector | Electron Capture Detector (ECD), highly sensitive to halogenated compounds. scioninstruments.com |

| Advantages | Exceptional sensitivity for electronegative compounds. scioninstruments.com |

| Considerations | Potential need for derivatization to enhance volatility and thermal stability. nih.gov |

Spectroscopic Detection and Characterization Methods (e.g., UV, IR)

Spectroscopic methods play a vital role in both the quantification and structural characterization of Clonitralid. These techniques are based on the interaction of electromagnetic radiation with the analyte.

UV-Visible (UV-Vis) Spectrophotometry: This technique is widely used for the quantitative analysis of Clonitralid in solutions. researchgate.net It is a relatively simple and cost-effective method that relies on the absorption of UV or visible light by the analyte. researchgate.net While it is a non-specific method, it is still valuable for assaying the active ingredient content. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for the identification and structural elucidation of Clonitralid. researchgate.net By analyzing the absorption of infrared radiation, which causes molecular vibrations, a unique "fingerprint" spectrum of the compound can be obtained. This is particularly useful for confirming the identity of a substance by comparing its spectrum to that of a reference standard. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy is a modern application of this technique that provides high-resolution spectra. researcher.life

Optimization of Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of Clonitralid in complex matrices such as soil, water, and biological tissues presents significant challenges due to the presence of interfering substances. nih.gov Therefore, effective sample preparation is a critical step to isolate the analyte and remove matrix components that could interfere with the analysis. nih.gov

Common sample preparation techniques include: